Home > Products > Building Blocks P20257 > 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid
4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid - 392233-82-8

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid

Catalog Number: EVT-440222
CAS Number: 392233-82-8
Molecular Formula: C15H15N3O3
Molecular Weight: 285.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid is a complex organic compound with significant interest in medicinal chemistry. This compound features a unique structure that combines a naphthyridine moiety with a dihydropyridine derivative, which may contribute to its biological activity. The compound is classified as a potential kinase inhibitor, making it relevant in the development of therapeutic agents for various diseases, including cancer.

Source

This compound can be sourced from various chemical suppliers such as Avantor and Sigma-Aldrich, with specific catalog numbers for procurement. It is identified by its CAS number 392233-82-8 and has a molecular weight of 285.31 g/mol .

Classification

The compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is also classified as an organic acid due to the carboxylic acid functional group present in its structure.

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid typically involves multi-step synthetic pathways that may include cyclization reactions and functional group modifications.

Technical Details

Common methods for synthesizing similar compounds involve:

  • Cyclization Reactions: Utilizing starting materials that contain both pyridine and naphthyridine derivatives.
  • Functionalization: Modifying the naphthyridine ring to introduce the oxobutanoic acid moiety.
  • Reagents: Typical reagents may include bases like potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran for reaction conditions.
Molecular Structure Analysis

Data

  • Molecular Formula: C₁₅H₁₅N₃O₃
  • Molecular Weight: 285.31 g/mol
  • Melting Point: 221–224 °C .
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for organic acids and heterocycles:

  • Acid-Base Reactions: Due to the carboxylic acid group.
  • Nucleophilic Substitution: Possible at nitrogen sites within the heterocyclic rings.

Technical Details

Reactions can be monitored using techniques such as high-performance liquid chromatography or nuclear magnetic resonance spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

As a potential kinase inhibitor, the mechanism of action for 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid likely involves:

  • Binding to Kinases: The compound may interact with ATP-binding sites on kinases, inhibiting their activity.
  • Modulation of Signaling Pathways: This inhibition can alter downstream signaling pathways involved in cell proliferation and survival.

Data

Research indicates that compounds with similar structures exhibit significant biological activities against various cancer cell lines, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases and acids; care should be taken when handling due to irritant properties .
Applications

Scientific Uses

The primary applications of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid are in:

  • Pharmaceutical Development: As a lead compound in designing new kinase inhibitors for cancer treatment.
  • Biochemical Research: To study the role of kinases in cellular signaling and disease mechanisms.

This compound represents a promising area of research within medicinal chemistry due to its structural complexity and potential biological activity. Further studies are necessary to fully elucidate its mechanisms and therapeutic applications.

Introduction to Heterocyclic Frameworks in Targeted Therapeutics

Heterocyclic compounds constitute the structural foundation of over 85% of FDA-approved pharmaceuticals, particularly in oncology, where their diverse molecular architectures enable precise interactions with biological targets [7]. These rings incorporate non-carbon atoms (commonly nitrogen, oxygen, or sulfur) within their cyclic structures, conferring versatile electronic properties and hydrogen-bonding capabilities essential for binding enzymes, receptors, and nucleic acids. The dihydropyrido-naphthyridine scaffold exemplifies this principle, offering a polycyclic framework that facilitates multi-point interactions with therapeutic targets. This compound exemplifies the strategic integration of complex heterocyclic systems with biologically active functional groups (the 4-oxobutanoic acid moiety) designed for target engagement. Such molecular hybrids represent cutting-edge approaches in medicinal chemistry, aiming to overcome limitations of conventional therapies through enhanced specificity and novel mechanisms of action.

Role of Dihydropyrido-Naphthyridine Scaffolds in Medicinal Chemistry

The dihydropyrido[4,3-b][1,6]naphthyridine core represents a bridged polyheterocyclic system characterized by significant three-dimensional complexity and electron-rich environments conducive to intermolecular interactions. This scaffold incorporates a partially saturated pyridine ring fused to a naphthyridine system, creating a rigid yet adaptable pharmacophore capable of penetrating biological membranes and engaging deep binding pockets. The compound 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid (CAS# 392233-82-8) features this core linked via an amide bond to a succinic acid derivative, yielding the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.30 g/mol [5] [8]. Its structural complexity arises from the ortho-fused tricyclic system containing three nitrogen atoms at strategic positions, enabling diverse binding modalities:

  • Hydrogen bond acceptance through multiple sp²-hybridized nitrogen atoms
  • Hydrogen bond donation via the secondary amine and amide N-H groups
  • Pi-stacking interactions facilitated by the extended aromatic surface
  • Electrostatic interactions through the ionizable carboxylic acid terminus

Table 1: Chemical Descriptors of 4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic Acid

PropertyValue
CAS Registry Number392233-82-8
Molecular FormulaC₁₅H₁₅N₃O₃
Molecular Weight285.30 g/mol
Melting Point221-224°C
SMILES NotationO=C(O)CCC(N1CC2=CC3=CN=CC=C3N=C2CC1)=O
Key Functional GroupsDihydropyridonaphthyridine, β-ketoamide, carboxylic acid

Structurally analogous compounds demonstrate pronounced anticancer activities through diverse mechanisms, including kinase inhibition, topoisomerase interference, and epigenetic modulation [1] [7]. The partial saturation (dihydro status) of the pyridine ring in this specific compound potentially enhances solubility and metabolic stability compared to fully aromatic counterparts while preserving planar recognition elements for target engagement. The pendant 4-oxobutanoic acid chain introduces a flexible anionic moiety designed for ionic interactions with basic residues in enzymatic active sites, a feature exploited in inhibitors targeting nucleotide-processing enzymes.

ENPP1 Inhibition as a Strategic Target in Cancer Immunotherapy

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a master immunosuppressive regulator within the tumor microenvironment (TME) by hydrolyzing extracellular cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway [2] [9]. This hydrolysis terminates STING-dependent interferon signaling while generating immunosuppressive adenosine metabolites, effectively creating a dual-barrier to antitumor immunity. ENPP1 overexpression correlates strongly with poor prognosis across multiple solid tumors (breast, colorectal, lung squamous carcinoma) and drives resistance to immune checkpoint inhibitors [9]. Consequently, ENPP1 represents a high-value target for immunotherapy potentiation, with inhibition designed to simultaneously elevate immunostimulatory cGAMP and suppress adenosine-mediated immunosuppression – a "two birds with one stone" mechanism [2].

The structural architecture of 4-(3,4-dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid suggests potential ENPP1 targeting capability based on pharmacophore analogy to known inhibitors. ENPP1 possesses a deep, positively charged active pocket accommodating nucleotides and cyclic dinucleotides. Competitive inhibitors typically feature:

  • Aromatic stacking elements for hydrophobic pocket engagement
  • Anionic functionalities mimicking phosphate groups
  • Hydrogen bonding motifs for catalytic residue interaction

Evolutionary Context of Polycyclic Derivatives in STING Pathway Modulation

The cGAS (cyclic GMP-AMP synthase)-STING pathway constitutes a cornerstone of innate immunity, detecting cytosolic double-stranded DNA (dsDNA) – a danger signal associated with infections, cellular stress, and genomic instability [3] [6]. Upon dsDNA binding, cGAS synthesizes 2'3'-cGAMP, which activates STING on endoplasmic reticulum membranes. Activated STING traffics to the Golgi, recruiting TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately driving type I interferon (IFN-α/β) production and NF-κB-mediated inflammatory responses [6]. These cytokines orchestrate dendritic cell maturation, antigen presentation, and cytotoxic T-cell priming, making STING pathway activation a coveted goal in cancer immunotherapy, particularly for immunologically "cold" tumors.

Table 2: STING Pathway Modulation Strategies Using Heterocyclic Compounds

Modulation StrategyCompound ClassesMechanistic FocusLimitations
Direct STING AgonismCyclic dinucleotides (CDNs), Non-nucleotide agonists (e.g., MSA-2, SR-717)Binding to STING dimer interfacePoor bioavailability (CDNs), Systemic cytokine toxicity
ENPP1 InhibitionDihydropyridonaphthyridines, Quinazolinones, TriazolopyrimidinesPreventing cGAMP degradationRequires endogenous cGAMP production
cGAS ActivatorsN/AEnhancing cGAMP synthesisRisk of autoinflammatory responses

Polycyclic heterocycles like dihydropyridonaphthyridines represent an evolutionary advancement over first-generation STING agonists. Initial cyclic dinucleotide (CDN) derivatives (e.g., ADU-S100) suffered from poor oral bioavailability and necessitated intratumoral injection [9]. Non-CDN agonists (e.g., MSA-2) improved bioavailability but provoked significant systemic inflammatory toxicities. In contrast, compounds targeting upstream regulators like ENPP1 offer a physiologically tempered approach by amplifying endogenous cGAMP signaling without the abrupt, system-wide STING activation caused by synthetic agonists [9]. This leverages the natural spatiotemporal regulation of cGAMP within the tumor microenvironment, potentially yielding superior safety profiles.

Properties

CAS Number

392233-82-8

Product Name

4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid

IUPAC Name

4-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)-4-oxobutanoic acid

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C15H15N3O3/c19-14(1-2-15(20)21)18-6-4-13-11(9-18)7-10-8-16-5-3-12(10)17-13/h3,5,7-8H,1-2,4,6,9H2,(H,20,21)

InChI Key

DSNBWMMEKUJJHZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C3C=CN=CC3=C2)C(=O)CCC(=O)O

Canonical SMILES

C1CN(CC2=C1N=C3C=CN=CC3=C2)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.